molecular formula C13H13NO3S2 B2368664 (E)-3-ethyl-5-(2-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one CAS No. 273731-75-2

(E)-3-ethyl-5-(2-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one

Cat. No. B2368664
M. Wt: 295.37
InChI Key: BUQWCOUBSVBPCP-JXMROGBWSA-N
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Description

The compound “(E)-3-ethyl-5-(2-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one” is a type of Schiff base . Schiff bases are stable imines containing a C=N bond, where N is bonded to an alkyl or aryl group . They are synthesized by the condensation of aliphatic or aromatic primary amines with carbonyl compounds .


Synthesis Analysis

The synthesis of similar Schiff bases involves the condensation of a carbonyl compound with a primary amine . For example, a Schiff base was synthesized by slowly adding a solution of 2-hydroxy-3-methoxy benzaldehyde in ethanol to a solution of 4-amino-acetophenone oxime in ethanol. The solution was stirred at 328 K for 15 hours, cooled to room temperature, and filtered .


Molecular Structure Analysis

The molecular structure of similar Schiff bases has been determined using single-crystal X-ray diffraction . For instance, a novel Cu (II) complex based on a Schiff base was found to have a CuN2O4 chelation environment and a coordination sphere with a disordered octahedral geometry .


Chemical Reactions Analysis

Schiff bases are known for their ability to stabilize metal ions in different oxidation states . They have been extensively used as ligands in the coordination chemistry of main group and transition metal ions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar Schiff bases have been characterized using techniques such as elemental analysis, HR-ESI-MS, FT-IR, and UV-Vis . For instance, a Schiff base and its Cu(II) complex were prepared in good yields and purity .

Scientific Research Applications

  • (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu (II) Complex

    • Application: This compound is used in the synthesis of a novel Cu (II) complex. The Schiff base obtained by the condensation of ortho-vanillin with gamma-aminobutyric acid was synthesized .
    • Method: The compounds are synthesized under mild reaction conditions in the presence of glacial acetic acid .
    • Results: The crystal structure of its Cu (II) complex reflects a one-dimensional polymeric compound. The molecular structure of the complex consists of a Cu (II) ion bound to two singly deprotonated Schiff base bridging ligands that form a CuN2O4 chelation environment, and a coordination sphere with a disordered octahedral geometry .
  • 2-Hydroxy-3-Methoxybenzylidenethiazolo [3,2-a]pyrimidines

    • Application: These compounds are synthesized and characterized for their cytotoxic activity .
    • Method: The compounds are synthesized and characterized by 1H/13C NMR and IR-spectroscopy and mass-spectrometry, as well as single crystal X-ray diffraction (SCXRD) .
    • Results: It was found that 2-hydroxy−3-methoxybenzylidenethiazolo [3,2-a]pyrimidines with 3-nitrophenyl substituent at C5 carbon atom demonstrated a high efficiency against M-HeLa (cervical adenocarcinoma) and low cytotoxicity against normal liver cells .
  • (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu (II) Complex

    • Application: This compound is used in the synthesis of a novel Cu (II) complex. The Schiff base obtained by the condensation of ortho-vanillin with gamma-aminobutyric acid was synthesized .
    • Method: The compounds are synthesized under mild reaction conditions in the presence of glacial acetic acid .
    • Results: The crystal structure of its Cu (II) complex reflects a one-dimensional polymeric compound. The molecular structure of the complex consists of a Cu (II) ion bound to two singly deprotonated Schiff base bridging ligands that form a CuN2O4 chelation environment, and a coordination sphere with a disordered octahedral geometry .
  • (E)-1-(4-(((E)-2-hydroxy-3-methoxybenzylidene)amino)phenyl)ethan-1-one oxime, C16H16N2O3

    • Application: This compound has been synthesized and characterized for its structural properties .
    • Method: The compound is synthesized and characterized by single crystal X-ray diffraction .
    • Results: The crystal structure of the compound has been determined .
  • Ethyl (Z)-2-(2-hydroxy-3-methoxybenzylidene)-7-methyl-5-(2-methoxyphenyl)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

    • Application: This compound is synthesized and characterized for its structural properties .
    • Method: The compound is synthesized and characterized by IR-spectroscopy .
    • Results: The crystal structure of the compound has been determined .
  • (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu (II) Complex

    • Application: This compound is used in the synthesis of a novel Cu (II) complex. The Schiff base obtained by the condensation of ortho-vanillin with gamma-aminobutyric acid was synthesized .
    • Method: The compounds are synthesized under mild reaction conditions in the presence of glacial acetic acid .
    • Results: The crystal structure of its Cu (II) complex reflects a one-dimensional polymeric compound. The molecular structure of the complex consists of a Cu (II) ion bound to two singly deprotonated Schiff base bridging ligands that form a CuN2O4 chelation environment, and a coordination sphere with a disordered octahedral geometry .

Future Directions

Schiff bases and their metal complexes have been found to be effective in several biological systems, dyes, polymers, and as bioactive agents in the pharmaceutical and medicinal fields . They present exceptional antibacterial, antioxidant, antifungal, anticancer, antidiabetic, and diuretic properties . Therefore, future research could focus on exploring these properties further and developing new applications for Schiff bases.

properties

IUPAC Name

(5E)-3-ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S2/c1-3-14-12(16)10(19-13(14)18)7-8-5-4-6-9(17-2)11(8)15/h4-7,15H,3H2,1-2H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQWCOUBSVBPCP-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=C(C(=CC=C2)OC)O)SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=C(C(=CC=C2)OC)O)/SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-3-ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

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